molecular formula C9H7F2NOS B15256331 7,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

7,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B15256331
M. Wt: 215.22 g/mol
InChI Key: GIUDGOCFJAXBDZ-UHFFFAOYSA-N
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Description

7,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is an organic compound with the molecular formula C₉H₇F₂NOS and a molecular weight of 215.22 g/mol . This compound is part of the benzothiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazepine derivatives.

    Substitution: Amino or thiol-substituted benzothiazepine derivatives.

Scientific Research Applications

7,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thiazepine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7F2NOS

Molecular Weight

215.22 g/mol

IUPAC Name

7,8-difluoro-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C9H7F2NOS/c10-5-3-7-8(4-6(5)11)14-2-1-9(13)12-7/h3-4H,1-2H2,(H,12,13)

InChI Key

GIUDGOCFJAXBDZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC(=C(C=C2NC1=O)F)F

Origin of Product

United States

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